Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[25]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Spirocyclization: The spirocyclic structure is formed by reacting the bromopyrimidine intermediate with a suitable spirocyclic precursor under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products such as ketones or aldehydes.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity and unique spatial orientation, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the spirocyclic structure.
6-Azaspiro[2.5]octane Derivatives: Compounds with similar spirocyclic cores but different substituents.
Uniqueness
Methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate is unique due to its combination of a bromopyrimidine moiety and a spirocyclic structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
IUPAC Name |
methyl 6-(5-bromopyrimidin-2-yl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-19-11(18)10-6-13(10)2-4-17(5-3-13)12-15-7-9(14)8-16-12/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZXXTDFLSSMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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